Stearidonic acid

Description

Nomenclature and Classification within Polyunsaturated Fatty Acids (PUFAs)

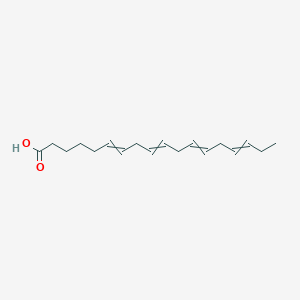

Stearidonic acid is systematically known as (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid. atamanchemicals.com As a polyunsaturated fatty acid (PUFA), it possesses an 18-carbon backbone with four cis-configured double bonds. atamanchemicals.com Its lipid number notation is C18:4n-3 or simply 18:4, ω-3, indicating the first double bond is located at the third carbon atom from the methyl (omega) end of the fatty acid chain. atamanchemicals.comresearchgate.net This structure classifies it as a long-chain omega-3 fatty acid. atamanchemicals.comnih.gov It is also sometimes referred to by the trivial name moroctic acid. atamanchemicals.comfoodb.ca

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid atamanchemicals.com |

| Common Name | This compound, Moroctic acid atamanchemicals.com |

| Abbreviation | SDA atamanchemicals.com |

| Lipid Numbers | 18:4, n-3 atamanchemicals.com |

| CAS Number | 20290-75-9 atamanchemicals.comfoodb.ca |

| PubChem CID | 5312508 atamanchemicals.com |

| Molecular Formula | C₁₈H₂₈O₂ |

Historical Context of this compound Research

This compound was initially isolated from fish oils, such as herring oil, and the seed oils of certain plants like Lithospermum officinale. atamanchemicals.comfoodb.ca Early research identified it as a naturally occurring fatty acid found in small quantities in sources like hemp, blackcurrant seed oils, and the cyanobacterium Spirulina. atamanchemicals.comfoodb.ca A significant milestone in SDA research was the development of genetically engineered soybeans (MON 87769) by Monsanto, designed to produce SDA. atamanchemicals.comomegor.com This was achieved by introducing genes from the plant Primula juliae and the fungus Neurospora crassa to enable the conversion of alpha-linolenic acid within the soybean to SDA. omegor.comcanada.ca This development highlighted the growing interest in SDA as a viable, land-based source of omega-3 fatty acids to supplement or provide an alternative to marine sources. omegor.comresearchgate.net

Significance of this compound as an Omega-3 Intermediate

The primary significance of this compound in biochemical research lies in its position as an intermediate in the metabolic pathway that converts plant-derived alpha-linolenic acid (ALA) into the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). atamanchemicals.comnih.gov In humans, the conversion of ALA to EPA is inefficient because it is dependent on the enzyme delta-6-desaturase (FADS2), which is the rate-limiting step in this pathway. atamanchemicals.comhmdb.catandfonline.com

This compound is the direct metabolic product of ALA desaturation by this enzyme. atamanchemicals.comfoodb.ca Therefore, dietary intake of SDA bypasses this rate-limiting step, allowing for a much more efficient conversion to EPA through the subsequent actions of elongase and delta-5-desaturase enzymes. atamanchemicals.comzooca.eu Clinical studies have demonstrated that SDA converts to EPA in tissues and circulating cells up to five times more efficiently than ALA. atamanchemicals.com While SDA is a direct precursor to EPA, its subsequent conversion to DHA is limited, as this step again requires the delta-6-desaturase enzyme. atamanchemicals.com Because of its efficient conversion to EPA, SDA is often termed a "pro-EPA" omega-3 fatty acid. atamanchemicals.com Research indicates the conversion rate of SDA to EPA in humans is estimated to be between 17% and 30%, a significant increase compared to the conversion of ALA to EPA, which is often less than 7%-10%. omegor.comresearchgate.netnih.gov

Table 2: Key Enzymes in the Omega-3 Fatty Acid Conversion Pathway

| Enzyme | Gene | Function | Role in SDA Metabolism |

|---|---|---|---|

| Delta-6-Desaturase | FADS2 hmdb.ca | Inserts a double bond at the delta-6 position of ALA and LA. atamanchemicals.comhmdb.ca | Catalyzes the rate-limiting conversion of ALA to SDA. Bypassed by dietary SDA. atamanchemicals.comzooca.eu |

| Elongase (ELOVL) | ELOVL nih.gov | Lengthens the carbon chain of fatty acids. frontiersin.org | Elongates SDA (18:4n-3) to eicosatetraenoic acid (ETA; 20:4n-3). nutriterraomega3.com |

| Delta-5-Desaturase | FADS1 oregonstate.edu | Inserts a double bond at the delta-5 position. oregonstate.edu | Converts ETA (20:4n-3) to eicosapentaenoic acid (EPA; 20:5n-3). atamanchemicals.com |

Overview of Research Trajectories in this compound Studies

Research on this compound has followed several key trajectories, driven by its unique metabolic position and potential applications.

Sustainable Omega-3 Source: A major focus has been on establishing SDA-rich botanical oils as a sustainable alternative to marine-derived omega-3s. nih.govtandfonline.com Concerns about the sustainability of global fish supplies and the desire for vegetarian and vegan sources of long-chain omega-3s have spurred research into plants naturally containing SDA (e.g., Echium, Buglossoides) and the development of genetically modified oilseed crops, such as SDA-enriched soybeans. nih.govresearchgate.netnih.gov

Metabolic and Clinical Studies: Numerous human and animal studies have investigated the efficacy of SDA in raising tissue levels of EPA. researchgate.net Research consistently shows that consumption of SDA-rich oils increases the concentration of EPA in red blood cell membranes, a key biomarker for omega-3 status. medchemexpress.comnih.govnih.gov This has led to studies exploring its effects on biomarkers of lipid metabolism, with some research indicating an influence on triglyceride levels. researchgate.nethmdb.ca

Cellular and Molecular Mechanisms: At the cellular level, research has explored how SDA is metabolized and incorporated into cell membranes. nih.gov Studies using cultured cells, such as hepatocytes, have confirmed that SDA is more efficient than ALA at increasing cellular EPA concentrations. frontiersin.org Further research investigates the role of SDA and its metabolites in cellular signaling pathways, including those related to inflammation. zooca.eujcancer.org

Functional Food Applications: The development of SDA-enriched soybean oil has opened a research trajectory into its use as an ingredient for functional foods. omegor.com Studies have examined the stability and utility of SDA oil in various food products, aiming to provide a land-based, palatable, and non-fish source for omega-3 fortification. atamanchemicals.com The approval of SDA-rich oils as a novel food ingredient in several jurisdictions has supported this area of research.

Structure

3D Structure

Properties

CAS No. |

111174-40-4 |

|---|---|

Molecular Formula |

C12H13N3 |

IUPAC Name |

octadeca-6,9,12,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20) |

SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Stearidonic Acid

De Novo Synthesis Pathways

The primary route for the de novo synthesis of stearidonic acid in organisms is through the desaturation of essential fatty acids. aocs.org This process involves the introduction of double bonds into the fatty acid chain, catalyzed by specific enzymes.

Alpha-Linolenic Acid (ALA) as a Precursor to this compound

The most prominent pathway for this compound biosynthesis begins with alpha-linolenic acid (ALA), an essential omega-3 fatty acid obtained from dietary sources such as flaxseed, chia seeds, and walnuts. ontosight.aitaylorandfrancis.com In this pathway, ALA undergoes a desaturation reaction to form SDA. ontosight.aituscany-diet.net This conversion is a critical step in the endogenous production of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). atamanchemicals.comnih.gov However, the efficiency of this conversion can be low in humans. tuscany-diet.netatamanchemicals.com

Gamma-Linolenic Acid (GLA) as a Precursor to this compound

While the primary pathway involves ALA, some studies suggest a potential, though less common, pathway where gamma-linolenic acid (GLA), an omega-6 fatty acid, could be converted to this compound. researchgate.net This conversion would be catalyzed by a delta-15 desaturase. researchgate.netwikipedia.org However, research indicates that this pathway is not a significant contributor to SDA production in many organisms. For instance, studies using linseed cotyledons, which have active delta-15 desaturase, did not show conversion of exogenously supplied GLA to SDA. researchgate.net

Enzymatic Reactions in this compound Formation

The formation of this compound is dependent on the action of specific desaturase enzymes that introduce double bonds at precise locations on the fatty acid backbone.

Role of Delta-15 Desaturase in GLA Conversion

In the theoretical conversion of gamma-linolenic acid (GLA) to this compound (SDA), the key enzyme would be delta-15 desaturase. researchgate.netwikipedia.org This enzyme is responsible for introducing a double bond at the omega-3 position, effectively converting an omega-6 fatty acid into an omega-3 fatty acid. biotechrep.irgoogle.com While delta-15 desaturases are present in plants and some lower eukaryotes, their role in converting GLA to SDA in animals appears to be minimal. researchgate.netmdpi.com

Subsequent Metabolic Transformations of this compound

Once formed, this compound serves as an important intermediate that is further metabolized into longer-chain, more unsaturated omega-3 fatty acids. medchemexpress.com SDA is efficiently converted to eicosatetraenoic acid (ETA) through the action of an elongase enzyme, which adds two carbon atoms to the fatty acid chain. ontosight.aireading.ac.uk Following this, ETA is converted to eicosapentaenoic acid (EPA) by the enzyme delta-5 desaturase. ontosight.aireading.ac.uk Because the conversion of SDA to EPA bypasses the rate-limiting delta-6 desaturase step, dietary intake of SDA is a more efficient way to increase tissue levels of EPA compared to consuming ALA. atamanchemicals.comresearchgate.net EPA can then be further elongated and desaturated to form docosapentaenoic acid (DPA) and ultimately docosahexaenoic acid (DHA), although the final conversion to DHA is also limited. tuscany-diet.netplos.org

Table of Key Enzymes and Reactions:

| Precursor | Product | Enzyme | Reaction Type |

| Alpha-Linolenic Acid (ALA) | This compound (SDA) | Delta-6 Desaturase (FADS2) | Desaturation |

| Gamma-Linolenic Acid (GLA) | This compound (SDA) | Delta-15 Desaturase | Desaturation |

| This compound (SDA) | Eicosatetraenoic Acid (ETA) | Elongase | Elongation |

| Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) | Delta-5 Desaturase | Desaturation |

Desaturation to Eicosapentaenoic Acid (EPA)

Following its formation, eicosatetraenoic acid (ETA) is acted upon by the Δ5-desaturase enzyme. wikipedia.orgpnas.org This enzyme introduces a fifth double bond into the fatty acid chain, converting ETA into the well-known omega-3, eicosapentaenoic acid (EPA). atamanchemicals.comwikipedia.orgpnas.org Because SDA consumption bypasses the initial and often slow Δ6-desaturase step required for ALA conversion, it leads to a more efficient production of EPA. atamanchemicals.comresearchgate.netsoton.ac.uk Research indicates that SDA is readily converted to EPA in the body. nih.govnih.gov

Pathways to Docosapentaenoic Acid (DPA)

Eicosapentaenoic acid (EPA) can be further elongated to form docosapentaenoic acid (DPA), a 22-carbon omega-3 fatty acid. atamanchemicals.comsoton.ac.uk This elongation step is also carried out by elongase enzymes. soton.ac.uk The conversion of SDA contributes to the pool of EPA, which is then available for this subsequent conversion to DPA. atamanchemicals.com Studies have shown that supplementation with SDA-rich oils can lead to an increase in DPA levels in the body. mdpi.com

Rate-Limiting Steps in Omega-3 PUFA Biosynthesis involving this compound

The primary rate-limiting step in the conversion of alpha-linolenic acid (ALA) to longer-chain omega-3 polyunsaturated fatty acids is the initial desaturation of ALA to this compound (SDA), a reaction catalyzed by the Δ6-desaturase enzyme. atamanchemicals.comresearchgate.netmdpi.comnih.gov The activity of this enzyme is known to be inefficient in humans. atamanchemicals.comresearchgate.net By providing SDA directly, this bottleneck is bypassed, leading to a more efficient synthesis of eicosapentaenoic acid (EPA). atamanchemicals.commdpi.comtodaysdietitian.com

However, other control points exist further down the pathway. The conversion of docosapentaenoic acid (DPA) to docosahexaenoic acid (DHA) also requires the Δ6-desaturase enzyme, creating another potential bottleneck and explaining the limited production of DHA from precursors like ALA and SDA. atamanchemicals.complos.org Additionally, the elongase enzymes, particularly the one responsible for converting EPA to DPA (Elovl2), can also act as control points, as the subsequent elongation of DPA can become saturated. plos.org

Comparative Conversion Efficiencies of Precursor Fatty Acids (ALA vs. SDA)

Numerous studies have demonstrated that this compound (SDA) is a more efficient precursor to eicosapentaenoic acid (EPA) than alpha-linolenic acid (ALA). atamanchemicals.comsoton.ac.uknih.gov This is because SDA bypasses the rate-limiting Δ6-desaturase step that ALA must undergo. atamanchemicals.comresearchgate.netsoton.ac.uk

The conversion rate of ALA to EPA is generally low, with estimates often cited in the range of 5% to 10%. nutriterraomega3.comexamine.com Some studies suggest it could be even lower, with one indicating that it could take 14-20 grams of ALA to produce 1 gram of EPA. atamanchemicals.com In contrast, the conversion of SDA to EPA is significantly higher, with reported efficiencies ranging from approximately 16% to 41%. nutriterraomega3.comnih.gov One study noted that SDA converts to EPA in tissues and circulating cells up to five times more efficiently than ALA. atamanchemicals.com

While SDA effectively increases EPA levels, neither ALA nor SDA supplementation has been shown to significantly raise docosahexaenoic acid (DHA) levels. atamanchemicals.comfrontiersin.orgtodaysdietitian.com

Interactive Data Table: Conversion Efficiency of ALA vs. SDA to EPA

| Precursor Fatty Acid | Conversion to EPA (Estimated Range) | Key Bypassed Enzyme |

| Alpha-Linolenic Acid (ALA) | 5% - 10% nutriterraomega3.comexamine.com | N/A |

| This compound (SDA) | 16% - 41% nutriterraomega3.comnih.gov | Δ6-desaturase atamanchemicals.comresearchgate.net |

Enzymology and Molecular Regulation of Stearidonic Acid Metabolism

Characterization of Delta-6 Desaturases (FADS2)

The initial and rate-limiting step in the conversion of ALA to SDA is catalyzed by the enzyme delta-6 desaturase, which is encoded by the FADS2 gene. embopress.orguniprot.orgmdpi.comnih.gov This enzyme introduces a double bond at the sixth carbon position of the fatty acid chain. uniprot.org

Enzyme Specificity and Substrate Preferences

Delta-6 desaturase (FADS2) exhibits activity towards several fatty acid substrates. Its primary role is the desaturation of linoleic acid (LA; 18:2n-6) to gamma-linolenic acid (GLA; 18:3n-6) and alpha-linolenic acid (ALA; 18:3n-3) to stearidonic acid (SDA; 18:4n-3). uniprot.orgmdpi.comfrontiersin.org Studies have shown that FADS2 can also desaturate other fatty acids, including (11E)-octadecenoate (trans-vaccenoate) and hexadecanate (palmitate). uniprot.org In the later stages of DHA synthesis, FADS2 is also responsible for the desaturation of tetracosapentaenoate (24:5n-3) to tetracosahexaenoic acid (24:6n-3). uniprot.org

The substrate preference of FADS2 can vary between species. For instance, some studies suggest that in certain organisms, ALA (n-3) is a preferred substrate over LA (n-6). researchgate.net In contrast, other research indicates a higher conversion rate for LA in some contexts. nih.gov The enzyme also exhibits delta-8 desaturase activity, with a slight preference for n-3 fatty acyl-CoA substrates. uniprot.orguniprot.org

Substrate Specificity of Delta-6 Desaturase (FADS2)

| Substrate | Product | Pathway |

|---|---|---|

| α-Linolenic Acid (ALA) | This compound (SDA) | Omega-3 |

| Linoleic Acid (LA) | γ-Linolenic Acid (GLA) | Omega-6 |

| Tetracosapentaenoic Acid (24:5n-3) | Tetracosahexaenoic Acid (24:6n-3) | Omega-3 |

| (11E)-Octadecenoate (trans-vaccenoate) | (6Z,11E)-Octadecadienoate | N/A |

| Hexadecanate (Palmitate) | 6Z-Hexadecenoate (Sapienate) | N/A |

Tissue and Organismal Expression Patterns

FADS2 is expressed in a wide range of tissues in humans and other mammals. embopress.orgbiocompare.com The highest levels of expression are typically found in the liver, followed by the brain, lung, heart, and retina. uniprot.orgbiocompare.com It is also expressed in the adrenal gland, skin, kidney, muscle, spleen, intestine, and white adipose tissue. embopress.orggenecards.orgproteinatlas.org The enzyme is localized to the endoplasmic reticulum of the cell. embopress.orgbiocompare.com Expression patterns can differ between organisms. For example, in the testis, FADS2 is highly expressed, which is crucial for the production of PUFAs necessary for germ cell development. embopress.org

Tissue Expression of FADS2

| Tissue | Relative Expression Level |

|---|---|

| Liver | High |

| Brain | High |

| Lung | Moderate |

| Heart | Moderate |

| Retina | Moderate |

| Adrenal Gland | Enhanced |

| Testis | High |

| Skin | Detected |

| Kidney | Detected |

| Spleen | Detected |

Regulation of Desaturase Activity (e.g., by PUFAs, hormones)

The activity of delta-6 desaturase is subject to complex regulation by various factors, including dietary PUFAs and hormones. Dietary PUFAs, particularly long-chain PUFAs, can exert feedback inhibition on FADS2 expression. uniprot.orgnih.govnih.gov For instance, consumption of gamma-linolenic acid (the product of FADS2 acting on linoleic acid) has been shown to reduce hepatic FADS2 mRNA levels. nih.gov

Hormones also play a significant role in modulating FADS2 activity. Insulin has been shown to activate both delta-6 and delta-5 desaturases. researchgate.netoup.com In contrast, hormones such as glucagon, adrenaline, and glucocorticoids can depress the activity of these enzymes. researchgate.net Studies in testicular cells have shown that follicle-stimulating hormone (FSH) upregulates the expression of FADS2. oup.com

Characterization of Elongases and Delta-5 Desaturases involved in SDA Metabolism

Following the synthesis of SDA, the metabolic pathway continues with the action of elongases and another key desaturase, delta-5 desaturase.

SDA is elongated by an enzyme, often referred to as a C18/20 elongase, to form eicosatetraenoic acid (ETA; 20:4n-3). frontiersin.orgatamanchemicals.com This elongation step is crucial for lengthening the carbon chain of the fatty acid. Subsequently, ETA is acted upon by delta-5 desaturase (encoded by the FADS1 gene) to produce eicosapentaenoic acid (EPA; 20:5n-3). mdpi.comgoogle.comromj.org The conversion of SDA to EPA is generally considered more efficient than the initial conversion of ALA to SDA, as it bypasses the rate-limiting delta-6 desaturase step. atamanchemicals.com

Genetic Determinants of this compound Synthesis

The synthesis of SDA and its subsequent conversion to longer-chain PUFAs are strongly influenced by genetic factors, particularly variations within the fatty acid desaturase (FADS) gene cluster.

Genes Encoding Key Desaturases and Elongases (e.g., FADS genes)

The key enzymes in this pathway, delta-6 desaturase and delta-5 desaturase, are encoded by the FADS2 and FADS1 genes, respectively. mdpi.comromj.orgnih.gov These genes are located in a cluster on human chromosome 11. mdpi.comromj.orgresearchgate.net This gene cluster also includes the FADS3 gene, whose function is less clearly defined but is also thought to be involved in fatty acid metabolism. mdpi.com The enzymes responsible for the elongation of fatty acid chains are known as elongases (ELOVL). romj.org

Polymorphisms, such as single nucleotide polymorphisms (SNPs), within the FADS gene cluster have been strongly associated with circulating levels of various PUFAs. nih.govresearchgate.netnih.gov These genetic variations can influence the expression and activity of the desaturase enzymes, thereby affecting an individual's ability to synthesize long-chain PUFAs from their dietary precursors. mdpi.comnih.gov For example, certain FADS genotypes are associated with higher levels of precursor fatty acids (like LA and ALA) and lower levels of their products (like arachidonic acid and EPA), suggesting reduced desaturase activity. nih.govresearchgate.net These genetic determinants are considered major regulators of PUFA synthesis, in addition to nutritional factors. nih.gov

Key Genes in this compound Metabolism

| Gene | Encoded Enzyme | Function in SDA Metabolism |

|---|---|---|

| FADS2 | Delta-6 Desaturase | Converts ALA to SDA |

| FADS1 | Delta-5 Desaturase | Converts ETA (derived from SDA) to EPA |

| ELOVL (e.g., ELOVL5) | Elongase | Elongates SDA to ETA |

Promoter Regions and Transcriptional Regulation

The biosynthesis of this compound (SDA) and other long-chain polyunsaturated fatty acids (LC-PUFAs) is meticulously controlled at the level of gene transcription. The expression of genes encoding key desaturase enzymes, particularly delta-6-desaturase (D6D), which is encoded by the FADS2 gene and is a rate-limiting enzyme in the pathway, is governed by a complex interplay of transcription factors and specific DNA sequences within their promoter regions. ocl-journal.orgresearchgate.net

Several key transcription factors have been identified as regulators of the FADS2 gene. The Peroxisome Proliferator-Activated Receptor α (PPARα) is a significant modulator of FADS2 transcription. ocl-journal.orgresearchgate.net PPARα does not act alone but forms a heterodimer with the Retinoid X Receptor α (RXRα). ocl-journal.orgresearchgate.net This PPARα-RXRα complex binds to a specific DNA sequence known as the Peroxisome Proliferator Response Element (PPRE) located in the promoter region of the FADS2 gene. ocl-journal.orgresearchgate.net The binding of this heterodimer to the PPRE is modulated by ligands that can alter the structure of the transcription factors, thereby activating or repressing gene expression. ocl-journal.org For instance, the human FADS2 gene contains a functional direct repeat-1 (DR-1) element, a type of PPRE, located at position -385/-373, which is crucial for its regulation by PPARα. capes.gov.brnih.gov

Another critical transcription factor is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which is a master regulator of lipogenesis in the liver. ocl-journal.org Studies suggest that D6D expression is dually regulated by both SREBP-1c and PPARα. ocl-journal.org Research in goat mammary epithelial cells has shown that the core promoter region of FADS2 contains two cis-acting sterol regulatory elements (SREs), SRE1 (-361/-351) and SRE2 (-191/-181). oup.com SREBP1 directly binds to these SRE sites to regulate the transcription of the FADS2 gene. oup.com

Other transcription factors also contribute to the regulation of desaturase genes. In various fish species, transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and GATA binding protein 3 (GATA3) have been shown to bind to the fads2 promoter and regulate its transcription directly. mdpi.com C/EBPα was found to up-regulate fads2 promoter activity in both large yellow croaker and rainbow trout. mdpi.com In contrast, GATA3 had opposing effects, down-regulating the promoter in the croaker while up-regulating it in the trout. mdpi.com Additionally, transcription factors like SP1, NFIL3, USF1, and USF2 have been implicated in regulating fads2 promoter activity in fish. mdpi.com In humans, the transcription factor Elk-1 has also been suggested as a potential regulator that binds to the promoter region of the FADS2 gene. ocl-journal.org

The regulation is further influenced by dietary and hormonal signals. Polyunsaturated fatty acids (PUFAs) themselves can suppress the hepatic expression of FADS2 by inhibiting its transcription rate. capes.gov.brnih.gov Conversely, activators of PPARα can significantly enhance FADS2 transcription. capes.gov.brnih.gov Hormones like estradiol (B170435) can induce the activation of PPARα through both genomic and non-genomic pathways, the latter involving phosphorylation via the ERK1/2-MAPK pathway. ocl-journal.org The presence of vitamin A is also a factor, as its metabolite, 9-cis retinoic acid, activates RXRs, the obligatory partners for PPARs. cas.cz

Table 1: Key Transcription Factors and Promoter Elements in the Regulation of Desaturase Genes

| Transcription Factor / Element | Target Gene | Organism/Cell Type | Regulatory Role/Mechanism |

| PPARα-RXRα | FADS2 (D6D) | Human, Rodent | Forms a heterodimer that binds to PPRE in the promoter, modulating transcription. ocl-journal.orgresearchgate.netcapes.gov.br |

| PPRE (DR-1) | FADS2 (D6D) | Human | A response element in the promoter (-385/-373) that binds the PPARα-RXRα complex. ocl-journal.orgcapes.gov.brnih.gov |

| SREBP-1c | FADS2 (D6D), SCD-1 | Human, Goat | Binds to SRE sites in the promoter to control gene expression related to lipogenesis. ocl-journal.orgoup.comresearchgate.net |

| SRE | FADS2 (D6D) | Goat | Cis-acting elements (SRE1 at -361/-351, SRE2 at -191/-181) that bind SREBP1. oup.com |

| C/EBPα | fads2 | Fish (Large Yellow Croaker, Rainbow Trout) | Binds to the promoter and up-regulates transcription. mdpi.com |

| GATA3 | fads2 | Fish (Large Yellow Croaker, Rainbow Trout) | Binds to the promoter; exhibits species-specific regulation (down-regulates in croaker, up-regulates in trout). mdpi.com |

| Elk-1 | FADS2 (D6D) | Human | Suggested to bind to the promoter region to regulate transcription. ocl-journal.org |

Post-Translational Modification and Enzyme Localization

The activity and stability of enzymes involved in this compound metabolism are regulated not only at the transcriptional level but also through post-translational modifications and precise subcellular localization. These mechanisms ensure that enzyme function is rapidly adjusted to meet cellular needs.

The key enzymes in the PUFA biosynthesis pathway, including delta-6-desaturase (D6D), delta-5-desaturase, delta-9-desaturase (SCD), and elongases, are integral membrane proteins. jst.go.jpnih.gov Their primary site of function is the endoplasmic reticulum (ER). nih.govnih.govdrugbank.comimrpress.com Studies using immunochemical methods and expression of tagged proteins have confirmed that D6D is localized to the ER, with its active site facing the cytoplasmic surface. nih.govnih.gov This localization is critical as it places the enzyme in proximity to its substrates (fatty acyl-CoAs) and the necessary electron transport chain components, such as cytochrome b5 and NADH-cytochrome b5 reductase, which are also housed in the ER membrane. jst.go.jpnih.gov While the ER is the principal location, some plant desaturases have also been found in mitochondria. oup.com Elongation of fatty acids, a subsequent step after desaturation, also occurs via membrane-bound enzymes located mainly in the ER. imrpress.com

Post-translational modifications play a crucial role in regulating the stability and, consequently, the activity of these enzymes. While direct phosphorylation of the desaturases themselves is not extensively documented, indirect regulation via phosphorylation of transcription factors like PPARα is known to occur, acting as an on/off switch for its transcriptional activity on the FADS2 gene. ocl-journal.org For the desaturase proteins themselves, modifications affecting protein turnover are significant. Studies on plant fatty acid desaturases expressed in yeast have revealed that the N-terminal region of the protein is important for controlling its stability. uno.edu For example, differences in the half-lives of two different FAD3 desaturases were attributed to post-translational regulation governed by their N-termini. uno.edu Specific amino acid residues can be critical; replacing lysine (B10760008) residues in the N-terminus was shown to increase protein stability, suggesting a role for lysine in protein degradation pathways, possibly through ubiquitination. uno.edu Furthermore, a polyglutamic region within one desaturase was found to be primarily responsible for its higher stability, likely by acting as an electrostatic shield that protects the protein from degradation. uno.edu In some contexts, environmental factors like low temperature can induce changes in membrane fatty acid composition through post-transcriptional and post-translational modifications of desaturases, in addition to increasing their mRNA levels. nih.govoup.comresearchgate.net

Table 2: Post-Translational Modification and Localization of Key Enzymes

| Enzyme | Modification/Localization | Functional Significance |

| Delta-6-Desaturase (FADS2) | Localization: Endoplasmic Reticulum (ER), on the cytoplasmic surface. nih.govdrugbank.comnih.gov | Positions the enzyme for access to substrates and the electron transport chain (cytochrome b5). nih.govnih.gov |

| Delta-9-Desaturase (SCD) | Localization: Endoplasmic Reticulum (ER). researchgate.netjst.go.jp | Integral membrane protein that catalyzes the synthesis of monounsaturated fatty acids. jst.go.jp |

| Fatty Acid Desaturases (general) | Modification: N-terminal modifications (e.g., specific lysine residues, polyglutamic regions). uno.edu | Regulates protein stability and half-life, thereby controlling enzyme levels and overall pathway flux. uno.edu |

| Fatty Acid Elongases (ELOVL) | Localization: Endoplasmic Reticulum (ER). imrpress.comnih.gov | Carries out the elongation of fatty acid chains in the same subcellular compartment as desaturation. imrpress.com |

| PPARα (Transcription Factor) | Modification: Phosphorylation. ocl-journal.org | Acts as a molecular switch to control the transcriptional activation of target genes like FADS2. ocl-journal.org |

Biological Distribution and Production Systems of Stearidonic Acid

Natural Occurrence in Plant Kingdom

While not widespread, stearidonic acid is present in the seed oils of a select group of terrestrial plants. These plants are primarily concentrated within a few specific families, making SDA a useful chemotaxonomic marker.

Seed Oils Rich in this compound

Several plant seed oils are notable for their significant concentrations of this compound.

Echium spp. : Species within the Echium genus, part of the Boraginaceae family, are among the richest natural plant sources of SDA. todaysdietitian.comresearchgate.net For instance, the seed oil of Echium plantagineum can contain between 9% and 16% SDA. researchgate.net Other species like Echium asperrimum have been reported to contain up to 21.06% SDA. hmdb.ca Iranian populations of Echium italicum have shown SDA levels as high as 12.45% in their seeds. medchemexpress.com Echium oil is considered the richest commercially available plant source of SDA. mdpi.com

Buglossoides arvensis (Corn Gromwell) : Also a member of the Boraginaceae family, Buglossoides arvensis, commonly known as corn gromwell, is a significant source of SDA. atamanchemicals.com Its seed oil, commercially known as Ahiflower® oil, contains approximately 17-21% this compound. atamanchemicals.comnih.govscispace.com Research has highlighted its potential as a commercial crop due to its high SDA content, which can be up to 20%. consensus.appantpedia.com

Blackcurrant (Ribes nigrum) : The seed oil of blackcurrant, belonging to the Grossulariaceae family, contains this compound, although typically in lower concentrations than the Boraginaceae sources. The SDA content in blackcurrant seed oil generally ranges from 2% to 4%. wikipedia.orgcsic.escapes.gov.br Some analyses report a range of 0.5% to 5.0%. chemondis.com

Hemp (Cannabis sativa) : Hemp seed oil, from the Cannabaceae family, is another source of this compound. researchgate.net However, the concentrations are relatively modest, typically ranging from 0.3% to 2.5%. nih.govalgaebase.orgnih.gov Some reports indicate levels up to 2%. wikipedia.org

Table 1: this compound (SDA) Content in Selected Seed Oils This table is interactive. You can sort the data by clicking on the column headers.

| Plant Source | Scientific Name | Family | Typical SDA Content (% of total fatty acids) |

|---|---|---|---|

| Echium | Echium spp. | Boraginaceae | 10% - 21% hmdb.cawikipedia.org |

| Corn Gromwell (Ahiflower) | Buglossoides arvensis | Boraginaceae | 17% - 21% atamanchemicals.comnih.govscispace.com |

| Blackcurrant | Ribes nigrum | Grossulariaceae | 2% - 4% wikipedia.orgcsic.escapes.gov.br |

| Hemp | Cannabis sativa | Cannabaceae | 0.3% - 2.5% nih.govnih.gov |

Phylogenetic Distribution across Plant Families

The presence of this compound is not evenly distributed across the plant kingdom but is rather concentrated in specific families, a fact that holds chemotaxonomic importance. google.com

Boraginaceae : This family is the most significant in terms of this compound occurrence. Many genera within Boraginaceae, including Echium, Buglossoides, Myosotis, Asperugo, and Cerinthe, contain species with high levels of SDA in their seed oils. hmdb.cawikipedia.orgamericanchemicalsuppliers.com The presence of both SDA and the omega-6 fatty acid gamma-linolenic acid (GLA) is a characteristic feature of many plants in this family. researchgate.net For example, seeds of Hackelia deflexa, another Boraginaceae member, were found to have an SDA content of 21.4%. megazyme.com.cn

Grossulariaceae : The primary example in this family is the genus Ribes, which includes blackcurrant (Ribes nigrum). chemondis.comthescipub.com The presence of both SDA and GLA allows for a clear chemotaxonomic differentiation from the closely related Saxifragaceae family, which lacks these fatty acids. thescipub.com

Cannabaceae : This family includes Cannabis sativa (hemp). The occurrence of this compound, although in smaller amounts, is a noted feature of hemp seed oil's fatty acid profile. google.comresearchgate.net

Primulaceae : Some species within the primrose family, such as those in the Primula genus, also contain this compound, with levels reported around 4.5% to 4.9%. americanchemicalsuppliers.com

Table 2: Phylogenetic Distribution of this compound (SDA) in Plant Families This table is interactive. You can sort the data by clicking on the column headers.

| Plant Family | Representative Genera | Typical SDA Range (% of total fatty acids) |

|---|---|---|

| Boraginaceae | Echium, Buglossoides, Hackelia | High (often >10%) wikipedia.orgmegazyme.com.cn |

| Grossulariaceae | Ribes | Moderate (2% - 6%) chemondis.com |

| Cannabaceae | Cannabis | Low (0.3% - 2.5%) nih.govnih.gov |

| Primulaceae | Primula | Low to Moderate (~4.5%) americanchemicalsuppliers.com |

Natural Occurrence in Aquatic Organisms

This compound is also found in various aquatic life forms, from microscopic algae to fungi and fish, though often in lower concentrations compared to the richest plant sources. researchgate.netnih.gov

Algae

Various species of algae are known to produce this compound. todaysdietitian.comresearchgate.netresearchgate.net

Spirulina : This cyanobacterium, often referred to as blue-green algae, is cited as a natural source of this compound. wikipedia.orgnih.gov However, detailed quantitative analyses in many studies focus on other fatty acids like palmitic acid, stearic acid, and gamma-linolenic acid. csic.escapes.gov.br

Porphyridium purpureum : This red alga is known to produce polyunsaturated fatty acids. While some studies highlight its production of arachidonic acid and eicosapentaenoic acid, the specific content of this compound is less consistently reported. researchgate.net One analysis noted a comparatively low presence of SDA at 1.2%. researchgate.net

Brachyphyllum gracilis : this compound has been successfully isolated from methanolic extracts of this brown alga, identifying it as a confirmed algal source. atamanchemicals.comgoogle.com

Fungi

While not a major natural source, some fungi contain this compound, and certain species have been subjects of research for enhanced production.

Mucor circinelloides : This oleaginous filamentous fungus is known for producing gamma-linolenic acid (GLA). nih.gov While it possesses the enzymatic machinery that can be leveraged for SDA production, its natural ability is limited because it lacks a key enzyme (ω-3 desaturase) to convert linoleic acid to alpha-linolenic acid, a precursor step. algaebase.org Consequently, research has focused on genetically modifying M. circinelloides to create strains capable of producing significant quantities of SDA, with engineered strains achieving SDA levels of 5.0% to 19.5% of total fatty acids. nih.govresearchgate.net

Minor Presence in Fish Oils and Seafood

This compound is naturally present in many types of fish and other seafood, but generally at low levels. wikipedia.org The concentration in edible oily fish typically ranges from 0.5% to 2% of total fatty acids. wikipedia.org Fish and fish oils are not considered particularly rich sources of SDA. thescipub.com Fish such as sardines and herring are among those that contain small amounts of this fatty acid. todaysdietitian.com

Table 3: this compound (SDA) in Aquatic Sources This table is interactive. You can sort the data by clicking on the column headers.

| Organism Type | Specific Example | Natural SDA Content | Notes |

|---|---|---|---|

| Algae | Spirulina | Present wikipedia.orgnih.gov | Often quantified with other fatty acids being more prominent. |

| Algae | Porphyridium purpureum | ~1.2% researchgate.net | Primarily noted for EPA and ARA content. researchgate.net |

| Algae | Brachyphyllum gracilis | Present atamanchemicals.comgoogle.com | Confirmed source through isolation of the compound. atamanchemicals.comgoogle.com |

| Fungi | Mucor circinelloides | Naturally low/absent algaebase.org | Genetically modified to become a significant producer. nih.govresearchgate.net |

| Fish/Seafood | Oily Fish (e.g., Sardines, Herring) | 0.5% - 2% todaysdietitian.comwikipedia.org | Considered a minor component of fish oil. thescipub.com |

Microbial Production of this compound

The microbial production of this compound (SDA) presents a promising and sustainable alternative to conventional sources like fish and plant oils. Utilizing microorganisms, especially those classified as oleaginous, allows for controlled and scalable production of this valuable omega-3 polyunsaturated fatty acid.

Oleaginous Microorganisms as Production Platforms

Oleaginous microorganisms are defined by their ability to accumulate lipids to over 20% of their dry cell weight. This characteristic makes them ideal "cell factories" for producing fatty acids like SDA. These microbes, which include a variety of fungi, yeasts, and microalgae, offer several advantages for biotechnological production, such as rapid growth rates, the potential for high-density cultivation, and amenability to genetic modification.

Fungi are a significant group of oleaginous microorganisms explored for SDA production. The filamentous fungus Mortierella alpina, well-known for its commercial production of arachidonic acid (ARA), has been a target for genetic engineering to produce other valuable polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net Similarly, Mucor circinelloides, a fungus that naturally produces gamma-linolenic acid (GLA), has been successfully engineered to produce SDA by introducing a delta-15 desaturase gene, which converts existing fatty acids in the organism to SDA. nih.gov

Among yeasts, Yarrowia lipolytica stands out as one of the most extensively studied oleaginous species for lipid production. ocl-journal.orgscielo.br Its robust metabolism and the availability of advanced genetic engineering tools have enabled the reprogramming of its fatty acid synthesis pathways to produce a range of PUFAs, including SDA. doi.org This is typically achieved by introducing heterologous desaturase enzymes that create the specific double bonds required for SDA synthesis.

Microalgae also serve as natural or engineered sources of SDA. They are a diverse group with the ability to synthesize a wide array of fatty acids. Their photosynthetic capability is a key advantage, offering a potentially more sustainable production route by converting carbon dioxide into high-value lipids.

Fermentation Strategies for this compound Accumulation

The method of cultivation, or fermentation, is a critical factor that dictates the yield and efficiency of SDA production. The two primary strategies employed are submerged fermentation (SmF) and solid-state fermentation (SSF).

Submerged Fermentation (SmF) is the industry standard for large-scale microbial cultivation. In this process, microorganisms are grown in a liquid medium within a bioreactor, where parameters like pH, temperature, aeration, and nutrient levels can be precisely controlled. sinica.edu.tw For lipid accumulation, a high-density, fed-batch cultivation strategy is often used. nih.govnih.gov This technique involves intermittently feeding a concentrated nutrient solution (typically a carbon source like glucose) to the culture. This approach avoids substrate inhibition, allows for high cell growth, and then, by creating a nutrient imbalance (e.g., nitrogen limitation), triggers the microorganisms to channel excess carbon into lipid storage. doi.org

Solid-State Fermentation (SSF) involves growing microorganisms on a solid, moist substrate with minimal free water. nih.govencyclopedia.pub This method is particularly well-suited for filamentous fungi, as it mimics their natural growth habitats. nih.gov A significant advantage of SSF is its ability to utilize low-cost agro-industrial residues like rice bran, wheat bran, or oilseed cakes as both a physical support and a nutrient source. sinica.edu.twmdpi.comnih.gov Research has shown that for genetically engineered Mucor circinelloides, switching from submerged to solid-state fermentation can significantly increase the production of SDA. nih.gov One study reported that optimizing SSF conditions resulted in an 188% increase in SDA yield compared to SmF. nih.gov However, scaling up SSF processes can be challenging due to difficulties in controlling heat and mass transfer within the solid substrate. frontiersin.org

Below is a comparative table of these two fermentation strategies:

| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Culture Medium | Liquid broth | Moist solid substrate |

| Process Control | High degree of control (pH, temp, O2) | Challenging to control gradients |

| Water & Energy | Higher water and energy consumption | Lower water and energy requirements frontiersin.org |

| Substrates | Often uses refined sugars | Can utilize low-cost agro-industrial residues nih.govencyclopedia.pub |

| Product Concentration | Product is diluted in a large volume of water | Products are more concentrated macs-g20.org |

| Downstream Processing | Can be more complex and costly | Potentially simpler and less expensive |

| Microorganism Suitability | Suitable for yeasts and bacteria | Often ideal for filamentous fungi nih.gov |

| Scalability | Well-established and easier to scale up | Can be difficult to scale up effectively frontiersin.org |

Biotechnological Cultivation of this compound-Rich Organisms

Optimizing the biotechnological cultivation of microorganisms is essential for maximizing the yield of SDA. This involves a multi-faceted approach that integrates media formulation, precise control of fermentation conditions, and advanced metabolic engineering.

The composition of the culture medium is a fundamental factor. A high carbon-to-nitrogen (C/N) ratio is a widely used strategy to trigger lipid accumulation in oleaginous microbes. When nitrogen becomes the limiting nutrient, cell proliferation slows, and the excess carbon is redirected towards the synthesis and storage of lipids. The specific carbon and nitrogen sources can also influence the resulting fatty acid profile.

Process control during fermentation is also critical. Temperature plays a crucial role as it affects the activity of desaturase enzymes, which are responsible for creating the double bonds in PUFAs. Lowering the cultivation temperature at a specific point in the fermentation process is a common strategy to enhance the production of unsaturated fatty acids. sinica.edu.tw Likewise, dissolved oxygen is a key parameter because desaturase enzymes require molecular oxygen to function. ocl-journal.org Therefore, maintaining an optimal oxygen supply throughout the cultivation is vital for efficient SDA synthesis.

Metabolic engineering provides the most direct and powerful tools for enhancing SDA production. sciepublish.comresearchgate.net These strategies often follow a "push-pull-block" approach to re-route the cell's metabolic pathways: nih.gov

Push: This involves increasing the metabolic flux towards fatty acid synthesis. A primary strategy is to boost the supply of precursors like acetyl-CoA and the reducing power (NADPH) required for fatty acid elongation. nih.gov

Pull: This strategy focuses on efficiently converting fatty acid precursors into the final product, SDA, and storing it. This is achieved by introducing and overexpressing the necessary heterologous desaturase genes (e.g., Δ6- and Δ15-desaturases) that catalyze the specific steps leading to SDA. nih.gov

Block: To prevent the loss of intermediates or the final product, competing metabolic pathways are blocked or downregulated. A common target is the β-oxidation pathway, which is responsible for the degradation of fatty acids. nih.gov Deleting genes involved in this pathway can significantly increase the net accumulation of the desired fatty acid.

By combining these biotechnological strategies—from optimizing the growth environment to precisely re-wiring the genetic makeup of the microorganism—it is possible to develop highly efficient and sustainable microbial cell factories for the commercial production of this compound.

Biotechnological Approaches for Enhanced Stearidonic Acid Production

Genetic Engineering of Plants for Stearidonic Acid Accumulation

The genetic modification of plants, particularly oilseed crops, stands as a primary strategy for large-scale SDA production. By introducing and expressing specific genes, researchers can redirect a plant's natural fatty acid synthesis pathways to accumulate significant quantities of SDA in their seeds.

Transgenic Oilseed Crops (e.g., Soybean, Linseed, Arabidopsis, Perilla frutescens)

Scientists have successfully engineered several oilseed crops to produce this compound. A notable example is the development of SDA-producing soybeans (MON 87769), which were created using recombinant DNA techniques to introduce two genes: one from Primula juliae (Pj.D6D) and another from the fungus Neurospora crassa (Nc.Fad3). canada.ca This modification results in a significant shift in the fatty acid profile of the soybean seed, leading to substantial levels of SDA. canada.ca In fact, through biotechnology, SDA levels of 20%–30% in soybean oil have been achieved. ahajournals.org

Similarly, transgenic linseed and Arabidopsis have been generated that accumulate SDA in their seed lipids. nih.gov By using a Δ6-desaturase from Primula vialii, researchers achieved SDA levels of 13.4% in the triacylglycerols of linseed. nih.gov This is significant as it is comparable to the levels found in natural plant sources like Echium species and in transgenic soybean oil.

Perilla frutescens, a crop that naturally accumulates high levels of α-linolenic acid (ALA), the precursor to SDA, has also been a target for genetic engineering. nih.gov By introducing a Δ6-desaturase gene from Phytophthora citrophthora, transgenic perilla seeds have been produced with very high levels of both γ-linolenic acid (GLA) and SDA, exceeding 45% in the seed oil. nih.gov

Table 1: SDA Accumulation in Transgenic Oilseed Crops

| Crop | Genetic Modification | SDA Level Achieved | Reference |

|---|---|---|---|

| Soybean | Introduction of P. juliae Δ6-desaturase and N. crassa Δ15-desaturase | 20-30% of total fatty acids | canada.caahajournals.org |

| Linseed | Introduction of P. vialii Δ6-desaturase | 13.4% of triacylglycerols | nih.gov |

| Perilla frutescens | Introduction of P. citrophthora Δ6-desaturase | >45% of seed oil (combined GLA and SDA) | nih.gov |

Targeting Triacylglycerol (TAG) and Acyl-CoA Pools for SDA Accumulation

For SDA to be stored effectively in seeds, it must be incorporated into triacylglycerols (TAGs), the main form of storage lipids. Detailed analyses of transgenic plants have revealed that SDA accumulates in neutral lipids like TAG, but is often absent from the acyl-CoA pool. nih.gov The acyl-CoA pool is a critical hub in fatty acid metabolism, providing the building blocks for TAG synthesis via the Kennedy pathway. frontiersin.org

The process involves the transfer of fatty acids from phosphatidylcholine (PC), where desaturation often occurs, to the acyl-CoA pool. This can happen through various enzymatic reactions. nih.gov The final step of TAG assembly can be catalyzed by acyl-CoA dependent enzymes like diacylglycerol acyltransferase (DGAT) or acyl-CoA independent enzymes like phospholipid:diacylglycerol acyltransferase (PDAT). frontiersin.orgnih.gov

Research has shown that the expression of specific DGATs or PDATs can influence the final fatty acid composition of the seed oil. aocs.orgnih.gov For instance, certain PDATs from flax have demonstrated a unique ability to efficiently channel ALA into TAGs. nih.gov Understanding and manipulating these acyl-trafficking pathways is crucial for maximizing the accumulation of SDA in the storage lipids of transgenic plants.

Metabolic Engineering in Microorganisms for this compound Production

Microorganisms, with their rapid growth rates and amenability to genetic manipulation, offer a promising alternative to plant-based systems for SDA production. Metabolic engineering strategies are being employed to turn various microbes into efficient "cell factories" for this valuable omega-3 fatty acid. mdpi.com

Engineering Fungal Species (e.g., Mucor circinelloides)

The oleaginous filamentous fungus Mucor circinelloides has emerged as a key candidate for microbial SDA production. nih.gov This fungus is a natural producer of GLA and can accumulate lipids up to 36% of its cell dry weight, making it a robust platform for metabolic engineering. frontiersin.org

Scientists have successfully constructed an SDA-producing strain of M. circinelloides by overexpressing a delta-15 desaturase (D15D) gene from Mortierella alpina. nih.gov This engineered strain was able to accumulate up to 5.0% SDA. nih.govresearchgate.net Further research has focused on improving these yields. For example, overexpressing a fatty acid desaturase 3 (FAD3) gene from Arabidopsis thaliana in a high-lipid-producing strain of M. circinelloides (WJ11) resulted in the production of 340 mg/L of SDA. csic.es

Strategies for Increasing SDA Yields in Microbial Cell Factories

Several strategies are being explored to enhance the productivity of SDA in microbial systems. These approaches often involve a combination of genetic modifications and optimization of fermentation conditions.

One key strategy is the overexpression of multiple genes in the fatty acid biosynthesis pathway. For example, co-overexpression of desaturase genes can lead to increased production of the desired fatty acid by preventing the buildup of intermediate compounds. frontiersin.org In Saccharomyces cerevisiae, a species of yeast, the introduction of a rat Δ6 desaturase gene along with genetic modifications to increase lipid accumulation (such as DGA1 overexpression) significantly improved SDA production. tandfonline.comtandfonline.com When cultured with ALA, this engineered yeast produced 44 mg of SDA per liter. tandfonline.comtandfonline.com

Optimizing fermentation conditions is another critical factor. Research has shown that switching from submerged fermentation to solid-state fermentation can significantly increase SDA production in engineered M. circinelloides. nih.gov Furthermore, using response surface methodology to optimize factors like glucose and nitrogen concentrations and temperature can further maximize SDA yields. nih.gov

The development of robust microbial cell factories also involves systems metabolic engineering, which integrates metabolic engineering with synthetic biology, evolutionary engineering, and systems biology to improve strain performance and achieve high titers and productivity. mdpi.com This includes fine-tuning metabolic pathways, eliminating rate-limiting steps, and blocking competing pathways to channel more precursors towards SDA synthesis. nih.govfrontiersin.org

Table 2: Engineered Microorganisms for SDA Production

| Microorganism | Genetic Modification Strategy | Achieved SDA Production | Reference |

|---|---|---|---|

| Mucor circinelloides | Overexpression of M. alpina Δ15-desaturase | 5.0% of total fatty acids | nih.govresearchgate.net |

| Mucor circinelloides WJ11 | Overexpression of A. thaliana FAD3 | 340 mg/L | csic.es |

| Saccharomyces cerevisiae | Introduction of rat Δ6-desaturase, DGA1 overexpression | 44 mg/L | tandfonline.comtandfonline.com |

Enzymatic Synthesis and Enrichment of this compound Derivatives

The biotechnological production of this compound (SDA) and its derivatives leverages the specificity of enzymes, particularly lipases, to catalyze reactions that enrich SDA content from natural oil sources. These methods offer a green alternative to chemical processes, operating under mild conditions with high selectivity. cirad.frocl-journal.org Key strategies include lipase-catalyzed hydrolysis and esterification for enrichment, the subsequent synthesis of SDA-enriched triacylglycerols (TAGs), and the use of immobilized enzymes to improve process efficiency and reusability. researchgate.netnih.gov

Lipase-Catalyzed Reactions for SDA Enrichment (Hydrolysis and Esterification)

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely used for modifying fats and oils due to their chemo-, regio-, and stereoselectivity. ocl-journal.org In the context of SDA, their fatty acid selectivity is exploited to either preferentially remove other fatty acids from an oil through hydrolysis or to selectively esterify other fatty acids, leaving SDA concentrated in the unreacted fraction. fao.orgpan.olsztyn.pl

Lipase-Catalyzed Hydrolysis

This approach involves the partial hydrolysis of a triacylglycerol oil source. Lipases that discriminate against SDA, or are less active towards it, will hydrolyze other fatty acids at a faster rate. fao.orgx-mol.com This releases other fatty acids into the free fatty acid pool, leaving the remaining acylglycerol fraction (tri-, di-, and monoacylglycerols) enriched in SDA.

Research on modified soybean oil (MSO), initially containing approximately 25% SDA, demonstrated this principle. fao.org Several lipases were tested, with Lipase (B570770) AY from Candida rugosa showing the ability to discriminate against SDA. After a 4-hour incubation period, which resulted in 66.2% total hydrolysis, the SDA content in the remaining glyceride fraction increased to 40.9 mol%. fao.org A similar strategy was applied to ahiflower seed oil, where hydrolysis catalyzed by Candida rugosa lipase increased the SDA concentration in the glyceride fraction from an initial 21.6% to 40.7 wt%. nih.govjst.go.jpresearchgate.net

Lipase-Catalyzed Esterification

In this method, a mixture of free fatty acids (FFAs) obtained from an oil is reacted with an alcohol. Lipases that are less reactive toward SDA will preferentially esterify the other fatty acids. The unreacted FFA fraction thus becomes enriched in SDA. This strategy has been effectively used for enrichment from echium oil. researchgate.netnii.ac.jpnih.gov

A two-step enzymatic esterification process significantly increased SDA concentration from echium oil. nii.ac.jp

First Step: The initial FFA mixture from echium oil (14.3% SDA) was reacted with lauryl alcohol using Lipase OF from Candida rugosa. Under optimal conditions, the SDA content in the unesterified fatty acid fraction rose to 39.3%. researchgate.netnii.ac.jp

Table 1: Research Findings on Lipase-Catalyzed SDA Enrichment

| Starting Material | Enzymatic Process | Lipase Used | Key Findings | Resulting SDA Concentration | Reference(s) |

|---|---|---|---|---|---|

| Ahiflower Seed Oil | Selective Hydrolysis | Candida rugosa (Lipase OF) | SDA was enriched in the glyceride fraction. | 40.7 wt% (from 21.6%) | jst.go.jp, nih.gov |

| Modified Soybean Oil | Partial Hydrolysis | Candida rugosa (Amano AY) | Lipase discriminated against SDA, enriching it in the glyceride fraction. | 40.9 mol% (from ~25%) | fao.org |

| Echium Oil | Two-Step Esterification | 1. Candida rugosa (Lipase OF) | SDA was concentrated in the free fatty acid fraction after esterification with lauryl alcohol. | 54.1% (from 14.3%) | researchgate.net, nii.ac.jp |

| 2. Rhizomucor miehei (Lipozyme RM IM) | Further enrichment of the FFA fraction from the first step. | ||||

| Echium Oil | Two-Step Esterification | 1. Candida rugosa | Enrichment in the FFA fraction. | 39.5% | nih.gov |

Production of this compound-Enriched Triacylglycerols (TAGs)

While SDA-enriched free fatty acids or simple glycerides are valuable, converting them back into structured triacylglycerols (TAGs) is often desired for food and nutritional applications. ocl-journal.org This is typically achieved through lipase-catalyzed esterification of an SDA-enriched fatty acid fraction with glycerol (B35011). jst.go.jpnih.gov

A process using SDA-enriched glycerides from ahiflower oil demonstrated the synthesis of SDA-enriched TAGs. nih.govjst.go.jp The SDA-enriched fatty acids (obtained by saponifying a portion of the enriched glycerides) were esterified with the SDA-enriched glyceride fraction. nih.gov This reaction was catalyzed by an in-house immobilized lipase (Eversa® Transform 2.0). Under optimal conditions (50°C, 10% enzyme loading, vacuum), a TAG conversion of approximately 94% was achieved after 12 hours. nih.govjst.go.jpresearchgate.net

Another study focused on synthesizing SDA-rich TAGs from an enriched fatty acid starting material derived from echium oil. researchgate.netnih.gov This involved a two-step lipase-catalyzed esterification under vacuum:

The first step utilized Novozym 435 (Candida antarctica lipase B) to esterify the SDA-rich fatty acids with glycerol. researchgate.netnih.gov

The second step employed Lipozyme TL IM (Thermomyces lanuginosus lipase) for an additional 10 hours. researchgate.netnih.gov

This sequential use of two different immobilized lipases resulted in a maximum TAG conversion of about 86.4 wt% under optimized conditions. nih.gov

Table 2: Research Findings on SDA-Enriched Triacylglycerol (TAG) Synthesis

| SDA Source | Lipases Used | Process Details | Key Outcome | Reference(s) |

|---|---|---|---|---|

| SDA-enriched glycerides and FFAs from Ahiflower Oil | In-house immobilized Eversa® Transform 2.0 | One-step esterification of SDA-enriched glycerides and FFAs. | ~94% conversion to TAG after 12 hours. | jst.go.jp, nih.gov |

| SDA-enriched FFAs from Echium Oil | 1. Novozym 435 (Candida antarctica) | Two-step sequential esterification of FFAs and glycerol under vacuum. | ~86.4 wt% conversion to TAG after 12 hours. | researchgate.net, nih.gov |

Use of Immobilized Enzymes in SDA Production

Immobilizing enzymes on solid supports is a critical strategy in industrial biotechnology that offers several advantages, including enhanced stability, simplified separation of the biocatalyst from the reaction mixture, and the potential for continuous operation and enzyme reuse. ocl-journal.org Many of the successful processes for SDA enrichment and TAG synthesis rely on immobilized lipases. researchgate.netnih.gov

Commercial immobilized lipases are frequently employed. Examples include:

Novozym 435 : An immobilized lipase B from Candida antarctica on an acrylic resin. researchgate.netmdpi.com It is widely used for esterification reactions, including the initial step of TAG synthesis from SDA-rich fatty acids. researchgate.netnih.gov

Lipozyme RM IM and Lipozyme TL IM : These are immobilized lipases from Rhizomucor miehei and Thermomyces lanuginosus, respectively, often immobilized on silica (B1680970) carriers. researchgate.netnii.ac.jpnih.gov Lipozyme RM IM has been used for the second enrichment step of SDA from echium oil, while Lipozyme TL IM has been used in the second stage of TAG synthesis. researchgate.netnii.ac.jpnih.gov

In addition to commercially available options, researchers also develop in-house immobilized enzymes. For instance, the liquid form of Eversa® Transform 2.0 lipase was successfully immobilized on Lewatit VP OC 1600, a macroporous resin, for the synthesis of SDA-enriched TAGs from ahiflower oil. nih.govjst.go.jpresearchgate.net The use of immobilized enzymes is integral to creating efficient and economically viable packed-bed reactors for continuous production, as demonstrated in a process for enriching SDA from echium oil where a residence time of just 15 minutes was sufficient to achieve high enrichment. nih.gov

Analytical Methodologies for Stearidonic Acid Research

Extraction and Derivatization Procedures for Fatty Acid Analysis

The initial critical steps in analyzing stearidonic acid involve its extraction from the source matrix and subsequent chemical modification, known as derivatization, to make it suitable for analysis. mdpi.com

Extraction: Lipids, including triacylglycerols containing this compound, are typically extracted from biological or food matrices using nonpolar solvents. restek.com Common methods include variations of the Folch or Bligh and Dyer procedures, which use a mixture of chloroform (B151607) and methanol (B129727). researchgate.net Other solvent systems, such as hexane-acetone, can also be employed. researchgate.net The fundamental principle is to solubilize the lipids, separating them from other cellular components like proteins and carbohydrates. The choice of solvent and method can be optimized depending on the specific matrix being analyzed. researchgate.net For instance, in the analysis of cereal grains, petroleum ether has been used for extraction on a Goldfisch™ extractor. cerealsgrains.org

Derivatization: Once extracted, fatty acids are often not analyzed directly due to their polarity and low volatility. Derivatization is a process that converts the carboxyl group of the fatty acid into a less polar and more volatile ester. restek.comnih.gov

Fatty Acid Methyl Esters (FAMEs): The most common derivatization for gas chromatography (GC) analysis is the conversion of fatty acids into fatty acid methyl esters (FAMEs). restek.com This is typically achieved through saponification (hydrolysis) of the triacylglycerols with a base like methanolic sodium hydroxide (B78521) to release the fatty acids as salts. These salts are then esterified using a reagent such as boron trifluoride in methanol or methanolic HCl. restek.comsigmaaldrich.com An alternative one-step method uses trimethylsulfonium (B1222738) hydroxide (TMSH) for rapid methylation. researchgate.net

Pentafluorobenzyl (PFB) Esters: For highly sensitive analysis using gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization, fatty acids can be derivatized into pentafluorobenzyl (PFB) esters. This is achieved by reacting the extracted fatty acids with PFB bromide in the presence of a base like diisopropylethylamine. nih.govnih.gov

These procedures are essential for preparing the sample for accurate chromatographic analysis by increasing the volatility and thermal stability of the fatty acids. restek.com

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for separating and quantifying this compound from the complex mixture of other fatty acids present in a sample.

Gas chromatography is a primary technique for the quantitative analysis of fatty acids, which are analyzed as their more volatile FAME derivatives. restek.com The separation in GC is based on the boiling points of the FAMEs and their interaction with the stationary phase of the column. sigmaaldrich.com

For FAME analysis, highly polar capillary columns are typically required to achieve separation between different fatty acids, including saturated, unsaturated, and polyunsaturated forms, as well as geometric isomers (cis/trans). restek.com

restek.comresearchgate.net| Parameter | Description | Source |

|---|---|---|

| Stationary Phases | Highly polar phases like Carbowax-type (polyethylene glycol) or biscyanopropyl phases (e.g., Rt-2560, CP-SIL 88) are used to resolve complex mixtures, including cis and trans isomers. | |

| Detector | The Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for carbon-containing compounds like FAMEs. |

High-Performance Liquid Chromatography (HPLC) is a powerful tool, particularly for the purification of fatty acids on a preparative scale. nih.gov While GC is excellent for quantification, HPLC can be used to isolate highly pure fractions of specific fatty acids like SDA.

In one documented method, SDA was purified to over 99% purity from an enriched fatty acid fraction derived from echium oil. nih.govresearchgate.netjst.go.jp The process involved using preparative reversed-phase HPLC (prep-HPLC) with a C18 column. nih.govresearchgate.net Similarly, SDA has been purified from marine algae using medium pressure liquid chromatography (MPLC), a related technique, in combination with lipase-based enrichment. tandfonline.comnih.gov The mobile phase in these separations is typically a mixture of organic solvents like acetonitrile (B52724) and methanol, sometimes with modifiers like acetic acid to ensure the fatty acids remain in their protonated state. researchgate.net

High-Performance Countercurrent Chromatography (HPCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues like irreversible sample adsorption. researchgate.netwikipedia.org The technique relies on partitioning solutes between two immiscible liquid phases, one of which is held stationary by a centrifugal force field while the other is pumped through as the mobile phase. wikipedia.orgresearchgate.net

This method is well-suited for the separation of natural products. researchgate.net It has been used to fractionate compounds from plants of the Boraginaceae family, a known source of this compound. researchgate.net HPCCC offers advantages such as high sample loading capacity and total sample recovery, making it a valuable technique for isolating compounds like SDA from complex crude extracts. researchgate.netcornell.edu The choice of the two-phase solvent system is critical and is tailored to the specific separation challenge. wikipedia.org

High Performance Liquid Chromatography (HPLC) for Purification

Enzymatic Methods for Positional Distribution Analysis within Triacylglycerols

The specific position of this compound on the glycerol (B35011) backbone of a triacylglycerol (TAG) molecule can significantly influence its absorption and metabolism. Enzymatic methods are widely used to determine this positional distribution.

The primary method involves the use of 1,3-regiospecific lipases, such as pancreatic lipase (B570770) or lipases from microbial sources like Candida antarctica and Rhizopus delemar. aocs.orgnih.govresearchgate.net These enzymes selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of the TAG molecule, leaving the fatty acid at the sn-2 position intact. nih.gov

The general procedure is as follows:

The TAG sample is incubated with a 1,3-specific lipase.

The reaction produces a mixture of free fatty acids (from the sn-1 and sn-3 positions) and 2-monoacylglycerols (2-MAGs). nih.gov

The 2-MAG fraction is separated from the other components, typically using thin-layer chromatography (TLC).

The fatty acid composition of the isolated 2-MAGs is then determined, usually by GC after methylation. nih.govresearchgate.net This composition directly represents the fatty acids originally present at the sn-2 position.

The composition of the sn-1,3 positions can then be calculated by subtracting the sn-2 composition from the total fatty acid composition of the original TAGs. While effective, enzymatic methods can have limitations; for example, pancreatic lipase may yield unreliable results with oils containing very high levels of long-chain polyunsaturated fatty acids due to incomplete hydrolysis. nih.gov In such cases, other techniques like ¹³C Nuclear Magnetic Resonance (NMR) can be used as a comparative or alternative method. nih.gov

Spectroscopic Techniques in Fatty Acid Characterization (General Mention)

In addition to chromatography, various spectroscopic techniques are indispensable tools in the broader field of fatty acid analysis. mdpi.com They provide structural information and can be used for quantification, often in combination with chromatographic separation.

Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), MS provides detailed structural information and high sensitivity for identifying and quantifying fatty acids. mdpi.comjapsonline.com It is a dominant technique in lipidomics for its resolution and molecular specificity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C-NMR, is a powerful non-destructive technique that can provide detailed information about the fatty acid profile, degree of unsaturation, and the positional distribution of fatty acids in TAGs without the need for derivatization. nih.govmdpi.com

These spectroscopic methods, often combined with chemometric data analysis, complement chromatographic techniques to provide a comprehensive characterization of fatty acids like this compound. japsonline.com

Cellular and in Vitro Biochemical Research on Stearidonic Acid

Metabolism of Stearidonic Acid in Cultured Cell Lines

This compound (SDA) serves as an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov As the direct product of the Δ6-desaturase enzyme acting on ALA, SDA bypasses what is considered the rate-limiting step in the endogenous synthesis of long-chain omega-3 polyunsaturated fatty acids (n-3 LC-PUFAs). nih.govmdpi.com This characteristic has prompted significant in vitro research to understand its metabolic fate and efficiency in various cell models.

The human hepatoma cell line, HepG2, is a widely used model for studying hepatic fatty acid metabolism because it expresses the necessary desaturase and elongase enzymes for PUFA conversion. frontiersin.orgnih.gov Studies using this cell line have consistently demonstrated that SDA is an effective precursor for EPA.

When HepG2 cells are incubated with SDA, there is a significant increase in cellular EPA levels. frontiersin.orgnih.govresearchgate.net Research directly comparing equimolar treatments of SDA and ALA found that SDA is substantially more potent in elevating EPA concentrations. In one study, EPA levels in SDA-treated HepG2 cells were 65% higher than in cells treated with ALA (5.1% vs. 3.0% of total fatty acid methyl esters, respectively). frontiersin.orgnih.govresearchgate.net The metabolism of SDA in these cells proceeds through elongation to 20:4n-3, followed by desaturation to EPA (20:5n-3). stir.ac.uk

Interestingly, while SDA is efficiently converted to EPA, its supplementation does not lead to a significant increase in cellular DHA levels in HepG2 cells. frontiersin.orgnih.gov This suggests that subsequent conversion steps from EPA to DHA may be limited in this cell model. In addition to increasing EPA, treatment with isolated SDA also leads to a corresponding increase in EPA-derived oxylipins, which are bioactive lipid mediators. frontiersin.orgnih.govresearchgate.net

A key observation is the shift in the ratio of n-6 to n-3 PUFAs. In HepG2 cells, while n-3 PUFA levels increase considerably with SDA treatment, the cellular content of n-6 PUFAs like linoleic acid (LA) and arachidonic acid (ARA) is not significantly affected. frontiersin.org This is noteworthy because the conversion pathways for n-3 and n-6 PUFAs compete for the same desaturase and elongase enzymes. frontiersin.orgnih.gov The efficient conversion of SDA to EPA without depleting ARA suggests a complex regulatory mechanism. nih.gov However, in other models, such as tumor-bearing mice, a diet rich in this compound led to a significant 4.2-fold decrease in the n-6/n-3 PUFA ratio within tumors, highlighting its potential to modulate this critical balance. mdpi.com

Table 1: Fatty Acid Composition in HepG2 Cells After Treatment This table summarizes the changes in the percentage of specific fatty acids relative to total fatty acid methyl esters (FAMEs) in HepG2 cells after incubation with different omega-3 fatty acids.

| Fatty Acid | Treatment Group | % of Total FAMEs | Key Finding | Source |

| EPA | ALA-Treated | 3.0% | Baseline conversion from ALA | frontiersin.org, nih.gov |

| EPA | SDA-Treated | 5.1% | 65% higher than ALA treatment | frontiersin.org, nih.gov |

| DHA | ALA-Treated | Unaffected | No significant increase | frontiersin.org, nih.gov |

| DHA | SDA-Treated | Unaffected | No significant increase | frontiersin.org, nih.gov |

| ARA | SDA-Treated | Not significantly affected | n-6 PUFA levels remained stable | frontiersin.org |

Conversion to EPA and Downstream Metabolites in HepG2 Cells

Influence of this compound on Cellular Lipid Metabolism In Vitro

Beyond its role as a precursor, SDA actively influences the broader machinery of cellular lipid metabolism, including the expression of key genes and the levels of various biochemical markers.

Studies using swine as a model for human metabolism have provided insights into how SDA affects hepatic gene expression. When pigs were fed diets containing SDA, researchers observed a downregulation of several lipogenic genes in the liver, although many lipolytic and lipogenic genes remained unchanged. nih.govresearchgate.net This targeted suppression of genes involved in fatty acid synthesis is a known mechanism by which n-3 PUFAs exert their effects. nih.gov Specifically, n-3 PUFAs are known to decrease the expression of genes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) by reducing the nuclear abundance of the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov

In a study on mildly hypertriglyceridemic mice, dietary supplementation with SDA-rich Echium oil resulted in a downregulation of several genes involved in hepatic triglyceride biosynthesis, an effect that was similar to that of fish oil. nih.gov These findings from animal models suggest that SDA, likely through its conversion to EPA, can modulate the transcriptional control of hepatic lipid synthesis. nih.govnih.gov

Table 2: Effect of this compound (SDA) on Hepatic Gene Expression in Animal Models This table outlines the observed changes in the expression of genes related to lipid metabolism in the liver of animals fed SDA-supplemented diets.

| Gene Category | Specific Genes | Animal Model | Observed Effect | Source |

| Lipogenesis | Various lipogenic genes | Swine | Downregulated | nih.gov, researchgate.net |

| Triglyceride Biosynthesis | Genes like FAS, ACC | Mice | Downregulated | nih.gov |

| Lipolysis | Various lipolytic genes | Swine | Mostly unchanged | nih.gov, researchgate.net |

SDA treatment in vitro has been shown to modulate a range of biochemical markers related to inflammation and metabolism. In cellular models, one of the most direct effects is the increased production of EPA-derived oxylipins. frontiersin.orgresearchgate.net These signaling molecules are generated when the newly synthesized EPA is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, and they play crucial roles in regulating cellular processes. researchgate.net

In studies using swine, dietary SDA led to favorable modifications of biomarkers considered to be atheroprotective, such as C-reactive protein and paraoxonase. nih.govresearchgate.net Furthermore, in a neurotoxicity model using rat hippocampal H19-7 cells, SDA pretreatment protected against amyloid-β-induced apoptosis. nih.gov This protection was evidenced by its regulation of pro- and anti-apoptotic genes, inhibition of caspase activation, and reduction in the release of inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα). nih.gov

Effects on Lipolytic and Lipogenic Gene Expression in Animal Models (e.g., swine liver)

Mechanistic Studies in Cellular Models

Mechanistic studies in cellular models have elucidated how SDA achieves its biochemical effects. The primary mechanism is its ability to bypass the rate-limiting Δ6-desaturase step in the n-3 PUFA synthesis pathway, leading to a more efficient production of EPA compared to its precursor, ALA. nih.govmdpi.com